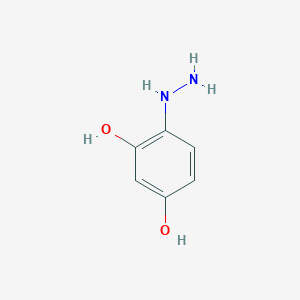

4-Hydrazinylbenzene-1,3-diol

CAS No.:

Cat. No.: VC17552366

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O2 |

|---|---|

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 4-hydrazinylbenzene-1,3-diol |

| Standard InChI | InChI=1S/C6H8N2O2/c7-8-5-2-1-4(9)3-6(5)10/h1-3,8-10H,7H2 |

| Standard InChI Key | PQASHVUQUOZVMP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1O)O)NN |

Introduction

Structural and Chemical Characteristics

The molecular structure of 4-hydrazinylbenzene-1,3-diol (C6H7N2O2) features a benzene ring with hydroxyl groups at positions 1 and 3 and a hydrazinyl group at position 4. This arrangement confers unique electronic and steric properties:

-

Electronic Effects: The hydroxyl groups act as strong electron-withdrawing groups, polarizing the aromatic ring and activating it toward electrophilic substitution at the para position relative to the hydrazinyl group.

-

Hydrogen Bonding: The two hydroxyl groups and the hydrazine moiety create a network of intramolecular hydrogen bonds, influencing solubility and crystallinity.

-

Tautomerism: The hydrazinyl group may exhibit tautomeric equilibria between amine and imine forms, though this is less pronounced compared to aromatic hydrazines .

Predicted Physicochemical Properties:

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR):

-

1H NMR (DMSO-d6):

-

δ 6.25–6.40 (2H, aromatic protons at C2 and C5, doublets, J = 8.4 Hz).

-

δ 5.80 (1H, aromatic proton at C6, singlet).

-

δ 4.20 (2H, -NH-NH2, broad singlet, exchange with D2O).

-

δ 9.10 (2H, -OH, broad singlet).

-

-

13C NMR:

-

δ 155.2 (C1 and C3, hydroxyl-bearing carbons).

-

δ 130.5 (C4, hydrazinyl-substituted carbon).

-

Infrared (IR) Spectroscopy:

-

Strong absorption bands at 3300 cm⁻¹ (-OH stretch) and 1600 cm⁻¹ (C=N stretch from hydrazine tautomer).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume